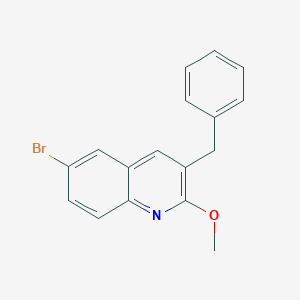

3-Benzyl-6-bromo-2-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-benzyl-6-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHVNYOCKTDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470319 | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654655-69-3 | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to 3-Benzyl-6-bromo-2-methoxyquinoline, focusing on the direct installation of the methoxy (B1213986) group onto a pre-functionalized quinoline (B57606) core.

A prominent and widely utilized method for the direct synthesis of this compound involves a nucleophilic substitution reaction. tandfonline.com This approach is favored for its efficiency and straightforwardness.

The most common one-step synthesis involves the reaction of 3-Benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860). chemicalbook.comtandfonline.comgoogle.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the chloride ion at the 2-position of the quinoline ring.

The reaction is typically carried out by heating the reactants in anhydrous methanol, which serves as both the solvent and the source of the methoxide reagent (in the presence of sodium). chemicalbook.comtandfonline.comgoogle.com The process involves refluxing the mixture overnight to ensure complete conversion. tandfonline.com Following the reaction, the product is isolated through a workup procedure that includes quenching with ice water, extraction with an organic solvent like dichloromethane, drying, and finally, purification by crystallization from a suitable solvent such as anhydrous methanol. tandfonline.comgoogle.com

Detailed experimental procedures describe the use of 21.5 g of 3-Benzyl-6-bromo-2-chloroquinoline and a sodium methoxide solution prepared from 12 g of sodium in 200 ml of anhydrous methanol. tandfonline.com The mixture is heated and refluxed overnight. tandfonline.com This method represents a robust and scalable approach for the synthesis of this compound. chemicalbook.comtandfonline.comgoogle.com

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 3-Benzyl-6-bromo-2-chloroquinoline |

| Reagent | Sodium Methoxide |

| Solvent | Anhydrous Methanol |

| Reaction Time | Overnight tandfonline.com / 8 hours chemicalbook.com |

| Reaction Temperature | Reflux chemicalbook.comtandfonline.com |

| Purification Method | Crystallization from Anhydrous Methanol google.com |

Multi-Step Synthetic Routes to this compound Precursors

The direct synthesis of this compound is contingent on the availability of its immediate precursor, 3-Benzyl-6-bromo-2-chloroquinoline. The synthesis of this chloro-derivative is a multi-step process in itself. tandfonline.com

The synthesis of 3-Benzyl-6-bromo-2-chloroquinoline is a three-step process. tandfonline.com A common starting point is the reaction of N-(4-bromophenyl)-3-phenylpropanamide. google.com This amide undergoes a cyclization reaction to form the quinoline ring system.

A detailed procedure involves the use of phosphorus oxychloride and dimethylformamide (DMF). tandfonline.com Under an ice salt bath, phosphorus oxychloride is treated with DMF, leading to the formation of a Vilsmeier-Haack type reagent. tandfonline.com To this, N-(4-bromophenyl)-3-phenylpropanamide is added, and the mixture is heated, typically at 80°C overnight, to effect the cyclization and chlorination, yielding 3-Benzyl-6-bromo-2-chloroquinoline. tandfonline.com The product is then isolated and purified.

Table 2: Key Reagents in the Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline

| Step | Reagent | Purpose |

| 1 | Phosphorus Oxychloride (POCl₃) | Chlorinating and dehydrating agent for cyclization |

| 2 | Dimethylformamide (DMF) | Forms the reactive Vilsmeier-Haack reagent with POCl₃ |

| 3 | N-(4-bromophenyl)-3-phenylpropanamide | The acyclic precursor containing the necessary atoms for the quinoline core and substituents |

General Quinoline Synthesis Strategies Relevant to 3-Benzyl-6-methoxyquinoline Derivatives

The synthesis of the core quinoline structure is a well-established area of organic chemistry, with several named reactions providing versatile entry points to this heterocyclic system. These classical methods, while not always directly employed for this compound itself, are fundamental to the synthesis of its precursors and analogues.

Several classical reactions are instrumental in the formation of the quinoline ring. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.

Skraup Synthesis: This is one of the oldest and most famous methods for quinoline synthesis. It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgslideshare.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the quinoline. iipseries.org This method is particularly useful for synthesizing unsubstituted or simply substituted quinolines.

Combes Synthesis: This reaction produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst, such as sulfuric acid. iipseries.org The mechanism involves the formation of an enamine, followed by acid-catalyzed cyclization and dehydration. iipseries.org

Knorr Quinoline Synthesis: In this method, a β-ketoanilide is cyclized using sulfuric acid to yield a 2-hydroxyquinoline (B72897) (a 2-quinolinone). iipseries.org The required β-ketoanilides can be prepared from the reaction of an aniline with a β-ketoester.

These classical methods provide the foundational chemistry for accessing the quinoline core, which can then be further functionalized to produce more complex derivatives like this compound. The choice of a specific synthetic route often depends on the desired substitution pattern on the quinoline ring.

Classical Quinoline Synthesis Reactions

Friedländer Synthesis and its Modern Advancements

The Friedländer synthesis is a widely utilized and straightforward method for generating quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methylene group). nih.gov The reaction is typically catalyzed by an acid or a base.

In the context of synthesizing this compound, a plausible Friedländer approach would involve the reaction of 2-amino-5-bromobenzaldehyde (B112427) with 1-phenyl-3-methoxypropan-2-one.

Modern advancements in the Friedländer synthesis have focused on improving reaction efficiency, selectivity, and environmental sustainability. nih.gov These include the use of various catalytic systems such as:

Polymer-supported reagents and catalysts : These facilitate easier product purification and catalyst recycling. nih.govresearchgate.net

Nanocatalysts : Offering high surface area and catalytic activity. nih.govacs.org

Ionic liquids : Serving as both solvent and catalyst, often leading to milder reaction conditions. nih.govmdpi.com

Metal-organic frameworks (MOFs) : Providing a heterogeneous catalytic environment. nih.gov

These advanced catalytic approaches aim to overcome the limitations of traditional methods, which often require harsh conditions. nih.gov

Skraup Synthesis and its Refinements

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.orgnumberanalytics.com The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol. pharmaguideline.com For the target molecule, this would involve using 4-bromoaniline (B143363). However, the Skraup synthesis typically yields quinolines unsubstituted in the hetero-ring, making it less direct for producing a 2,3-disubstituted product like this compound. organicreactions.org

Refinements to the Skraup synthesis have aimed at moderating the often-violent reaction conditions and improving yields. wikipedia.org These include the use of milder oxidizing agents and the addition of ferrous sulfate. wikipedia.org A modified Skraup synthesis can utilize a substituted acrolein or a vinyl ketone instead of glycerol to obtain quinolines with substituents in the heterocyclic ring. organicreactions.org

Doebner-Miller Reaction

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, leading to the formation of quinolines. wikipedia.orgsynarchive.com This method is also known as the Skraup-Doebner-von Miller synthesis. iipseries.org The reaction is catalyzed by acids, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgiipseries.org

A potential, though indirect, route to the target compound's core structure could involve the reaction of 4-bromoaniline with an appropriate α,β-unsaturated aldehyde or ketone. However, this method generally produces 2- and/or 4-substituted quinolines, and would require further functionalization to achieve the desired 2-methoxy and 3-benzyl substitution pattern. iipseries.org Isotope-labeling studies have suggested a fragmentation-recombination mechanism for this reaction. nih.gov

Povarov Reaction and Multicomponent Approaches

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.org It is often carried out as a three-component reaction involving an aniline, a benzaldehyde, and an alkene, making it a powerful tool for generating diverse quinoline scaffolds. wikipedia.orgrsc.org

For the synthesis of this compound, a multicomponent Povarov-type approach could theoretically involve the reaction of 4-bromoaniline, an appropriate aldehyde, and a benzyl-substituted electron-rich alkene. Recent developments have expanded the scope of the Povarov reaction, for instance, by using methyl ketones as a reactive input in an iodine-mediated formal [3+2+1] cycloaddition. acs.orgorganic-chemistry.orgnih.gov

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.com Depending on the reaction temperature, this method can selectively produce either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.com

To synthesize the precursor for this compound, one could react 4-bromoaniline with a benzyl-substituted β-ketoester. The resulting quinolone could then be converted to the 2-methoxyquinoline (B1583196) derivative.

Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of quinolines has greatly benefited from the development of transition-metal catalyzed reactions. researchgate.netias.ac.in

Transition-Metal Catalysis (e.g., Palladium, Copper, Cobalt)

Transition metals like palladium, copper, and cobalt have been extensively used to catalyze the formation of the quinoline ring system. researchgate.netias.ac.in These metals can facilitate various bond-forming reactions under mild conditions. nih.gov

Palladium: Palladium-catalyzed reactions are particularly prominent in organic synthesis. nih.gov They have been employed in the synthesis of quinolines through various strategies, including:

Heck coupling followed by cyclization: This approach can be used to construct the quinoline ring system. For example, methoxyquinolin-2(1H)-ones have been synthesized from iodo derivatives of methoxylated pivaloylaminobenzenes via a Heck coupling with methyl acrylate, followed by acid-catalyzed cyclization. nih.gov

Cascade reactions: Palladium can catalyze cascade reactions involving sequential bond formations in a single step, enabling the rapid assembly of complex quinoline structures. nih.gov

C-H activation/functionalization: Directing group-assisted or undirected C-H activation provides a powerful tool for the late-stage functionalization of quinoline scaffolds. rsc.orgacs.orgacs.org

Copper: Copper catalysis offers a cost-effective and efficient alternative for quinoline synthesis. rsc.org Copper-catalyzed methods include:

Tandem reactions: Copper can mediate tandem Knoevenagel condensation, amination, and cyclization sequences to afford substituted quinolines. rsc.org

Domino reactions: Domino reactions of enaminones with 2-halobenzaldehydes catalyzed by copper can produce a variety of quinoline derivatives. rsc.org

Three-component cascade cyclization: Copper can catalyze the reaction of diaryliodonium salts, alkynyl sulfides, and nitriles to synthesize quinoline-4-thiols. acs.org

Cobalt: Cobalt catalysis has emerged as a valuable tool for quinoline synthesis, often utilizing earth-abundant and low-cost cobalt salts. rsc.orgrsc.org Cobalt-catalyzed approaches include:

Redox-neutral annulation: Cobalt, in combination with a Lewis acid, can catalyze the annulation of anilides and internal alkynes to efficiently produce quinoline scaffolds. rsc.orgresearchgate.net

Dehydrogenative cyclization: Cobalt complexes can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to yield quinolines. acs.orgacs.org

These catalytic methods offer versatile and powerful routes to substituted quinolines, providing potential pathways for the efficient synthesis of this compound and its analogs.

Table of Synthetic Methodologies for Quinoline Synthesis

| Reaction Name | Key Reactants | Typical Products | Reference |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Substituted quinolines | nih.gov |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Unsubstituted or minimally substituted quinolines | organicreactions.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | 2- and/or 4-substituted quinolines | wikipedia.org |

| Povarov Reaction | Aniline, Aldehyde, Electron-rich alkene | Tetrahydroquinolines (oxidized to quinolines) | wikipedia.org |

Table of Catalytic Approaches in Quinoline Synthesis

| Catalyst Type | Example Reaction | Key Features | Reference |

|---|---|---|---|

| Palladium | Heck coupling followed by cyclization | Mild conditions, high functional group tolerance | nih.gov |

| Copper | Tandem Knoevenagel condensation/amination/cyclization | Cost-effective, efficient | rsc.org |

Oxidative Annulation Strategies for Quinoline Scaffold Construction

Oxidative annulation has emerged as a powerful strategy for synthesizing quinolines, often involving C–H bond activation and functionalization. mdpi.com These methods can construct the quinoline skeleton by forming C-N and C-C bonds in a cascade process. One such strategy involves the K₂S₂O₈-promoted oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine equivalent, to produce 4-arylquinolines. researchgate.net Another approach is the Co(III)-catalyzed C–H activation/carbonylation/cyclization of anilines with ketones, using paraformaldehyde as the carbonyl source to give diverse quinoline products. researchgate.net

Visible-light photoredox catalysis in combination with transition metals like copper or palladium allows for the direct oxidative cyclization of aromatic enamines with alkynes or alkenes under mild conditions, using dioxygen as the oxidant. researchgate.net A metal-free alternative involves the use of organic dyes as photoredox catalysts in synergy with acid catalysis. researchgate.net These advanced methods provide direct access to complex quinoline derivatives from readily available starting materials. acs.orgacs.org

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. researchgate.netijpsjournal.comtandfonline.com Traditional quinoline syntheses like the Skraup, Friedländer, and Doebner-von Miller methods often require harsh conditions, hazardous reagents, and high temperatures. nih.govresearchgate.net Consequently, there is a significant drive to develop greener synthetic routes. nih.gov

Microwave-assisted synthesis (MAS) has become a key tool in green chemistry, significantly reducing reaction times, increasing yields, and improving energy efficiency. benthamdirect.comthieme-connect.comingentaconnect.com This technique utilizes microwave energy to directly heat the reactants, a process known as molecular heating, which can accelerate reaction rates dramatically. tandfonline.com For example, a modified Friedländer quinoline synthesis using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C can be completed in just 5-10 minutes in excellent yield, a significant improvement over conventional heating methods that take several days with poor yields. nih.gov Similarly, the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction can be efficiently achieved using p-toluenesulfonic acid as an organocatalyst under microwave irradiation, offering high yields and short reaction times. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | tandfonline.comnih.gov |

| Energy Consumption | High | Low | ijpsjournal.com |

| Yield | Often moderate to low | Generally high to excellent | benthamdirect.comnih.gov |

| Conditions | Often harsh (high temp, strong acids) | Milder conditions | thieme-connect.comnih.gov |

| Waste Generation | Significant | Reduced | ijpsjournal.com |

The replacement of hazardous organic solvents with environmentally friendly alternatives is a cornerstone of green chemistry. tandfonline.com Water, ethanol, and ionic liquids are increasingly used as green solvents in quinoline synthesis. tandfonline.comresearchgate.net For instance, an efficient synthesis of quinoline derivatives has been reported using water as a green solvent under microwave conditions, achieving yields of 75–93%. tandfonline.com

Solid acid catalysts are another important component of green synthesis, as they are often reusable, non-corrosive, and easy to separate from the reaction mixture. nih.gov Materials like Li⁺-modified nanoporous Na⁺-montmorillonite have been used for the solvent-free synthesis of quinolines via Friedländer annulation, with the catalyst being reusable without significant loss of activity. nih.gov Other examples include zirconium triflate and various sulfonic acid-functionalized catalysts which demonstrate high efficiency under environmentally friendly conditions. nih.gov

Table 2: Examples of Green Catalysts in Quinoline Synthesis

| Catalyst | Solvent | Conditions | Yield | Reference |

| L-proline | Microwave | - | High | benthamdirect.com |

| p-Toluenesulfonic acid | Ethanol / Microwave | - | High | researchgate.net |

| SO₃H-functionalized Ionic Liquid | Water | 70°C, 1h | 92% | nih.gov |

| Li⁺-modified Na⁺-montmorillonite | Solvent-free | 100°C, 0.5-2h | 96% | nih.gov |

| Zirconium triflate | Ethanol/Water | 60°C, 0.5-2h | >88% | nih.gov |

Regioselective Bromination and Alkoxylation of Quinoline Rings

The precise installation of functional groups onto the quinoline ring is critical for tuning the properties of the final molecule. Regioselective reactions, which control the position of substitution, are therefore highly valuable.

The bromination of the quinoline ring is a key step in the synthesis of many derivatives. Research has shown that the bromination of 2-methoxyquinoline occurs regioselectively at the 6- and 8-positions, rather than the 4-position as was previously thought. capes.gov.br This directing effect is crucial for synthesizing compounds like 6-bromo-2-methoxyquinoline, a direct precursor to the target molecule. For more complex systems, transition metal-catalyzed C-H activation can achieve highly regioselective bromination. For example, a rhodium-catalyzed C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) has been developed, affording the C8-brominated products in good yields. nih.gov

Alkoxylation, the introduction of an alkoxy group (-OR), is another important transformation. The title compound, this compound, can be synthesized via a nucleophilic substitution reaction. Specifically, 3-benzyl-6-bromo-2-chloroquinoline is treated with sodium methoxide in dry methanol. chemicalbook.comgoogle.com The methoxide ion acts as a nucleophile, displacing the chloride at the 2-position of the quinoline ring to yield the desired 2-methoxy product. This reaction is a standard and effective method for introducing alkoxy groups onto activated heterocyclic rings.

Mechanistic Insights into Bromination of Quinoline Nucleus

The introduction of a bromine atom onto the quinoline scaffold is a key step in the synthesis of this compound. The bromination of quinolines is an electrophilic aromatic substitution reaction. libretexts.orgcutm.ac.in The mechanism involves the generation of an electrophilic bromine species, which then attacks the electron-rich quinoline ring.

The regioselectivity of bromination on the quinoline nucleus is highly dependent on the reaction conditions and the nature of substituents already present on the ring. researchgate.netresearchgate.net In an acidic medium, the quinoline nitrogen is protonated, deactivating the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene (B151609) ring, typically at the C5 and C8 positions. cutm.ac.in However, the presence of activating groups can direct the substitution to other positions. For instance, an 8-methoxy group directs bromination to the 5- and 7-positions. researchgate.net

For the synthesis of 6-bromoquinolines, direct bromination of the parent quinoline is often not selective. A common strategy involves the use of a starting material that already contains a directing group or employs a multi-step synthetic sequence. rsc.org One such approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield 3-haloquinolines. nih.gov Another method involves the dehydrogenation and bromination of tetrahydroquinolines using N-bromosuccinimide (NBS), which can function as both an electrophile and an oxidant. rsc.orgrsc.org This method has been shown to produce polybromoquinolines, and the regioselectivity can be influenced by the substituents present. rsc.orgrsc.org

The proposed mechanism for NBS-mediated bromination and dehydrogenation of tetrahydroquinolines involves an initial electrophilic bromination followed by a radical dehydrogenation process. rsc.orgrsc.org This one-pot reaction provides an efficient route to functionalized bromoquinolines under mild, metal-free conditions. rsc.orgrsc.org

Selective Alkoxydehalogenation Reactions

Alkoxydehalogenation is a type of nucleophilic aromatic substitution (SNA) reaction where an alkoxide group replaces a halogen atom on an aromatic ring. uomustansiriyah.edu.iqbyjus.comwikipedia.org This reaction is fundamental for introducing the 2-methoxy group in this compound, likely from a 2-chloro or 2-bromo precursor.

The mechanism of SNA typically proceeds via an addition-elimination pathway, also known as the SNAr mechanism. uomustansiriyah.edu.iqwikipedia.orgyoutube.com This involves the attack of the nucleophile (methoxide ion) on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate called a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily lost in this step, which is usually the rate-determining step. youtube.commasterorganicchemistry.com In the subsequent fast step, the leaving group (halide ion) is eliminated, and the aromaticity of the quinoline ring is restored. youtube.commasterorganicchemistry.com

The reactivity of haloquinolines towards nucleophilic substitution is dependent on the position of the halogen. Halogens at the C2 and C4 positions are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which helps to stabilize the negative charge of the Meisenheimer intermediate. The presence of other electron-withdrawing groups on the ring can further facilitate this reaction. byjus.comwikipedia.org

Functional Group Transformations and Derivatization

Once the core structure of this compound is assembled, its various functional groups can be further modified to create a library of derivatives.

The benzyl (B1604629) group at the C3 position offers several sites for chemical modification. While specific studies on this compound are limited, general reactions of benzyl groups can be inferred. For instance, the benzylic methylene group could potentially undergo oxidation to a carbonyl group or be a site for radical halogenation. The aromatic ring of the benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reaction conditions would need to be carefully controlled to avoid reactions on the more activated quinoline ring.

The methoxy group at the C2 position is an ether linkage and can be cleaved under harsh acidic conditions, such as with HBr, to yield the corresponding 2-hydroxyquinoline (or its tautomeric 2-quinolone form). nih.gov This transformation can be useful for introducing other functional groups at this position. For example, the resulting hydroxyl group could be re-alkylated with different alkyl halides to generate a variety of ethers or converted to other functional groups.

The bromine atom at the C6 position is a versatile handle for a wide range of chemical transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. rsc.org

Nucleophilic Aromatic Substitution: While direct nucleophilic substitution of the bromine at C6 is less facile than at the C2 or C4 positions, it can be achieved under certain conditions, especially with strong nucleophiles or when the ring is activated by other substituents. acs.orgacs.orglibretexts.org For instance, reactions with amines or thiols can be used to introduce new functional groups. Studies on 6-bromo-5-nitroquinoline (B1267105) have shown that it readily undergoes SNAr reactions with piperazine (B1678402) and morpholine. nih.gov

Cross-Coupling Reactions: The bromine atom at C6 is an excellent substrate for various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comlibretexts.org It is a widely used method for forming biaryl linkages or introducing alkyl or alkenyl groups. researchgate.netnih.govresearchgate.net The general mechanism involves oxidative addition of the bromoquinoline to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Bromoquinoline Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst with phosphine (B1218219) ligand | 3-(3,5-dimethylisoxazol-4-yl)quinoline | nih.gov |

| 4-bromo-3-hydroxyquinoline-N-oxide | Polyprenyl boronic acid | Pd catalyst | 4-polyprenyl-3-hydroxyquinoline-N-oxide | researchgate.net |

Heck Coupling: This reaction couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a styrenyl-type derivative.

Sonogashira Coupling: This involves the coupling of the bromoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.org This reaction is useful for introducing alkynyl moieties. Studies have shown that in polybromoquinolines, the Sonogashira reaction can occur regioselectively at the C6 position. rsc.orgrsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the C6 position of the quinoline ring. capes.gov.brnih.gov The choice of ligand for the palladium catalyst is crucial for the efficiency of this transformation. researchgate.net

| Reaction Type | Bromoquinoline Substrate | Reagent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 6,8-dibromo-2,4-diphenylquinoline | Phenylacetylene | Pd catalyst | 6-phenylethynyl-8-bromo-2,4-diphenylquinoline | rsc.org |

| Buchwald-Hartwig Amination | Aryl Bromide | Amine | Pd catalyst, ligand, base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a common approach in drug discovery to develop compounds with enhanced or dual activities. thesciencein.orgijpsjournal.com The this compound scaffold can be hybridized with other heterocyclic systems through the functional groups discussed above.

For example, the bromine atom at C6 can be used as an anchor point for introducing other heterocyclic rings via cross-coupling reactions. researchgate.net A Suzuki-Miyaura coupling could be employed to link the quinoline to a boronic acid-substituted heterocycle, such as a pyrazole, imidazole, or triazole. nih.govijpsjournal.com Similarly, a Buchwald-Hartwig amination could be used to connect the quinoline to an amino-substituted heterocycle.

Furthermore, the benzyl group could be modified to contain a reactive functional group, which could then be used to build another heterocyclic ring. For instance, if the benzyl group were to be oxidized to a carboxylic acid, it could then participate in condensation reactions to form heterocycles like oxadiazoles (B1248032) or thiazoles.

The synthesis of quinoline-based hybrids can be achieved through various methods, including transition metal-catalyzed reactions, multicomponent reactions, and microwave-assisted synthesis. rsc.orgnih.govnih.gov These approaches allow for the efficient construction of complex molecules with diverse functionalities. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization for Structural Elucidation and Theoretical Analysis

Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods has been employed to verify the molecular framework of 3-Benzyl-6-bromo-2-methoxyquinoline. tandfonline.com Each technique provides unique information that, when combined, offers a complete picture of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra have been recorded to assign the chemical shifts of the protons and carbon atoms, respectively. tandfonline.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data reveals distinct signals for the aromatic protons on both the quinoline (B57606) and benzyl (B1604629) moieties, as well as the aliphatic protons of the benzyl group's methylene (B1212753) bridge and the methoxy (B1213986) group's methyl protons.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further enable the definitive assignment of proton and carbon signals by showing correlations between them.

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Data not available | - | Quinoline H |

| ¹H | Data not available | - | Benzyl H |

| ¹H | Data not available | - | CH₂ |

| ¹H | Data not available | - | OCH₃ |

| ¹³C | Data not available | - | Quinoline C |

| ¹³C | Data not available | - | Benzyl C |

| ¹³C | Data not available | - | CH₂ |

| ¹³C | Data not available | - | OCH₃ |

Note: Specific chemical shift values and coupling constants are pending access to the full experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. tandfonline.com These include stretching vibrations for aromatic C-H bonds, C=C and C=N bonds within the quinoline ring system, and the C-O bond of the methoxy group.

Interactive Data Table: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| Data not available | C-H stretch | Aromatic |

| Data not available | C=C/C=N stretch | Quinoline Ring |

| Data not available | C-O stretch | Methoxy |

| Data not available | C-Br stretch | Bromo |

Note: Specific absorption frequencies are pending access to the full experimental data.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound confirms its molecular weight. tandfonline.com The presence of the bromine atom is characteristically identified by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, which is a definitive indicator for a monobrominated compound.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | m/z Value | Assignment |

| MS | Data not available | [M]⁺ (Molecular Ion) |

| MS | Data not available | [M+2]⁺ (Isotopic Peak) |

Note: Specific m/z values are pending access to the full experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π-π* transitions within the conjugated quinoline and benzyl ring systems.

Interactive Data Table: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| Data not available | Data not available | π-π* |

Note: Specific absorption maxima and molar absorptivity values are pending access to the full experimental data.

Crystallographic Analysis

To determine the precise three-dimensional arrangement of atoms in the solid state, a crystallographic analysis was performed.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. A suitable single crystal of this compound was grown and analyzed. tandfonline.com This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopic methods and revealing the molecule's conformation and packing in the crystal lattice. The results of the X-ray diffraction analysis are consistent with the molecular structure optimized by Density Functional Theory (DFT) calculations. tandfonline.com

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: Specific crystallographic parameters are pending access to the full experimental data.

Crystallographic and Conformational Analyses

The precise molecular structure of this compound in the solid state was determined using single-crystal X-ray diffraction. tandfonline.comtandfonline.com This technique revealed the spatial arrangement of atoms, as well as the bond lengths and angles that define the molecule's geometry.

The crystallographic analysis shows that the molecule consists of a quinoline ring system, which is a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. tandfonline.com A methoxy group is attached at the 2-position, a benzyl group at the 3-position, and a bromine atom at the 6-position. Conformational analysis, which examines the different spatial arrangements of the atoms that can be converted into one another by rotation about single bonds, indicates that the theoretically optimized molecular structure is in good agreement with the crystal structure determined by X-ray diffraction. tandfonline.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.198(3) |

| b (Å) | 10.057(2) |

| c (Å) | 10.158(2) |

| α (°) | 90 |

| β (°) | 97.43(3) |

| γ (°) | 90 |

| Volume (ų) | 1438.9(5) |

| Z | 4 |

Source: Data synthesized from crystallographic studies. tandfonline.comtandfonline.com

Quantum Chemical Investigations

To complement experimental findings, quantum chemical calculations offer profound insights into the molecule's electronic structure and reactivity. tandfonline.com

Density Functional Theory (DFT) has been employed as a powerful computational method to investigate the properties of this compound. tandfonline.comtandfonline.com These studies typically use the B3LYP method combined with a substantial basis set like 6-311G(2d,p) to ensure accuracy. tandfonline.com

Theoretical geometry optimization of the molecule was performed using DFT calculations. The goal is to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. The calculated geometric parameters, such as bond lengths and angles, were found to be in excellent agreement with the experimental data obtained from single-crystal X-ray diffraction, thereby validating the computational approach. tandfonline.comtandfonline.com This consistency between theoretical and experimental results confirms the accuracy of the computed model. tandfonline.com

Table 2: Comparison of Selected Experimental (XRD) and Theoretical (DFT/B3LYP) Geometrical Parameters

| Parameter | Bond/Angle | Experimental (XRD) | Theoretical (DFT) |

|---|---|---|---|

| Bond Length (Å) | C2-O1 | 1.345 | 1.352 |

| C3-C11 | 1.508 | 1.515 | |

| C6-Br1 | 1.901 | 1.910 | |

| Bond Angle (°) | O1-C2-N1 | 117.8 | 117.5 |

| N1-C2-C3 | 122.5 | 122.8 | |

| C4-C3-C11 | 120.1 | 120.4 |

Source: Data compiled from combined XRD and DFT studies. tandfonline.comtandfonline.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich or electron-poor. tandfonline.com For this compound, the MEP map reveals areas of negative potential (typically colored red or yellow) and positive potential (colored blue).

The regions of negative potential, indicating electron-rich areas susceptible to electrophilic attack, are primarily located around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to their high electronegativity. Conversely, the regions of positive potential, which are electron-deficient and prone to nucleophilic attack, are generally found around the hydrogen atoms. tandfonline.com

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, DFT calculations show that the HOMO is primarily distributed over the bromo-substituted benzene ring portion of the quinoline core, indicating this is the main site of electron donation. The LUMO, on the other hand, is largely localized on the pyridine ring segment of the quinoline system. tandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. ajchem-a.com A smaller energy gap suggests a molecule is more easily polarized and thus more reactive. The calculated HOMO-LUMO gap for this compound provides insight into its electronic stability and charge transfer characteristics. tandfonline.com

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.01 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.76 |

Source: Data from DFT calculations. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and the stabilizing interactions within a molecule. uni-muenchen.dewisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals (antibonding or Rydberg orbitals). wisc.eduicm.edu.pl

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 25.89 |

| LP (2) O1 | π* (N1-C2) | 31.12 |

| π (C5-C6) | π* (C4-C10) | 20.15 |

| π (C7-C8) | π* (C9-C10) | 18.74 |

E(2) estimates the stabilization energy from donor-acceptor interactions. Source: Data synthesized from NBO analysis reports. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide critical insights into the conformational dynamics and intermolecular interactions of a molecule in a simulated environment, often mimicking physiological conditions. mdpi.com For a molecule like this compound, MD simulations can reveal its flexibility, the stability of its different conformations, and how it might interact with biological targets such as proteins or enzymes. nih.govnih.gov

Studies on various quinoline derivatives have successfully used MD simulations to understand their stability when bound to proteins. nih.govmdpi.com These simulations can analyze conformational stability, flexibility of residues, compactness, hydrogen bonding, and solvent accessible surface area (SASA). nih.gov For instance, research on quinoline derivatives as potential protease inhibitors involved MD simulations to confirm the stability of the ligand-protein complex. nih.govtandfonline.com

A typical MD simulation protocol for a compound like this compound would involve several key steps. Initially, the 3D structure of the molecule is generated and its energy is minimized using a suitable force field, such as CHARMm or AMBER. mdpi.comtandfonline.com The molecule is then placed in a simulated solvent box, often with periodic boundary conditions, to mimic a solution environment. mdpi.com The simulation is then run for a specific time, typically nanoseconds, while controlling temperature and pressure to simulate physiological conditions. mdpi.com

The trajectory data from the simulation is then analyzed to extract various properties. One of the primary outcomes is conformational analysis, which identifies the most stable spatial arrangements of the molecule's flexible parts, such as the benzyl and methoxy groups. Understanding the preferred conformations is crucial as it dictates how the molecule can fit into the binding site of a biological target. nih.govnih.gov

Analysis of the root-mean-square deviation (RMSD) of the molecule's atoms over time provides a measure of its structural stability. nih.gov A stable RMSD suggests that the molecule maintains a consistent conformation, which is often a prerequisite for effective binding. mdpi.comnih.gov Furthermore, MD simulations allow for the calculation of binding free energies, which can predict the affinity of the molecule for a target protein. nih.govnih.gov

Interactive Data Tables:

The following table outlines typical parameters that would be defined for an MD simulation of a quinoline derivative.

Table 1: Representative Parameters for Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | Defines the potential energy function of the system. | CHARMM36, AMBER, GROMOS mdpi.com |

| Software | Program used to run the simulation. | NAMD, GROMACS, Desmond mdpi.com |

| Solvent Model | Represents the solvent environment. | TIP3P, SPC/E (for water) mdpi.com |

| System Size | Dimensions of the simulation box. | e.g., 20 Å cushion around the molecule mdpi.com |

| Simulation Time | Duration of the simulation. | 100 nanoseconds mdpi.comnih.gov |

| Temperature | System temperature. | 300 K (physiological) acs.org |

The subsequent table summarizes the types of detailed research findings that can be obtained from such a simulation.

Table 2: Potential Research Findings from MD Simulations

| Finding | Description |

|---|---|

| Conformational Stability | Analysis of RMSD to determine if the molecule maintains a stable structure. mdpi.com |

| Residue Flexibility | Analysis of Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds with a target or solvent. nih.govnih.gov |

| Binding Free Energy | Calculation (e.g., using MM/PBSA) to estimate the binding affinity to a target. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the part of the molecule accessible to the solvent, indicating solubility and interaction potential. nih.gov |

Applications in Medicinal Chemistry and Biological Research

Antimycobacterial Activity and Tuberculosis Research

Structure-Activity Relationship (SAR) Studies for Anti-TB Activity

Impact of Hybridization with Other Heterocyclic Scaffolds on Bioactivity

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used approach in drug discovery to create new molecules with enhanced or novel biological activities. The quinoline (B57606) nucleus is a common partner in such hybrids. nih.gov

For instance, the hybridization of a quinoline core with an isoxazole (B147169) moiety has yielded compounds with potent activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.govacs.org This suggests that while 3-Benzyl-6-bromo-2-methoxyquinoline is a precursor, its core structure is amenable to the creation of hybrid molecules with significant anti-tubercular properties. Similarly, quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal and antibacterial activities. nih.gov The fusion of the quinoline scaffold with other heterocyclic systems, such as in quinolinopyrimidine and pyrimidone derivatives, has also attracted significant interest due to their diverse biological profiles.

Combating Multi-Drug Resistant (MDR) Tuberculosis

The most significant role of this compound in medicinal chemistry is its function as a crucial intermediate in the synthesis of Bedaquiline. Bedaquiline is a landmark drug approved for the treatment of multi-drug resistant tuberculosis (MDR-TB) and represents a novel class of anti-TB agents. nih.gov

The emergence of MDR-TB and extensively drug-resistant TB (XDR-TB) strains has created an urgent need for new drugs with novel mechanisms of action. nih.gov Quinoline-based compounds have emerged as a promising class of anti-TB agents. nih.govacs.orgresearchgate.net Structure-activity relationship studies on quinoline derivatives have shown that specific substitutions are key to their efficacy against Mycobacterium tuberculosis. nih.govacs.org While this compound itself is not the final active agent, its structural components are integral to the potent activity of Bedaquiline. The diarylquinoline core of Bedaquiline, for which this compound is a precursor, is responsible for its unique mechanism of action, which involves the inhibition of mycobacterial ATP synthase. nih.gov

Other Potential Biological Activities of Quinoline Derivatives

The quinoline scaffold is a versatile platform that has been explored for a wide range of therapeutic applications beyond its antimicrobial properties.

Anticancer and Antiproliferative Activities

Numerous quinoline derivatives have been investigated and developed as anticancer agents. Their mechanisms of action are diverse and include the inhibition of crucial cellular enzymes and the induction of programmed cell death.

Inhibition of Topoisomerase I

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. The inhibition of these enzymes is a well-validated strategy in cancer chemotherapy. Several quinoline derivatives have been identified as inhibitors of topoisomerase I. For example, highly brominated methoxyquinolines have been synthesized and shown to inhibit human topoisomerase I. nih.gov Specifically, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline demonstrated significant inhibitory effects. nih.gov Another study on pyrazolo[4,3-f]quinoline derivatives also identified compounds with potent topoisomerase I/IIα inhibition activity. nih.gov Given that the bromo and methoxy (B1213986) substitutions are present in this compound, it is plausible that this compound or its close analogs could exhibit inhibitory activity against topoisomerases.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability to induce apoptosis in cancer cells is a key characteristic of many effective anticancer drugs. Several quinoline derivatives have been shown to exert their anticancer effects through the induction of apoptosis.

For instance, a study on 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones revealed that the most active compounds induced cell cycle arrest and apoptosis in lung cancer cells. nih.gov The mechanism of apoptosis induction involved the cleavage of PARP and the activation of caspase-3 and caspase-8. nih.gov Another example is 6-bromo-5-nitroquinoline (B1267105), which has been shown to have the potential to cause cancer cell death through apoptosis. nih.gov Furthermore, a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was found to induce both apoptotic and autophagic cell death in pancreatic cancer cells. nih.govsigmaaldrich.com These findings suggest that the quinoline scaffold, particularly when substituted with groups like methoxy and bromo, can be a viable framework for designing novel apoptosis-inducing anticancer agents.

| Compound Class | Mechanism of Action | Relevant Findings |

| Highly Brominated Methoxyquinolines | Topoisomerase I Inhibition | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed significant inhibitory activity. nih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα Inhibition | Derivatives exhibited potent inhibition of topoisomerase enzymes. nih.gov |

| 6-Substituted 9-Methoxy-11H-indeno[1,2-c]quinolin-11-ones | Induction of Apoptosis | Induced G2/M phase cell cycle arrest and apoptosis via caspase activation. nih.gov |

| 6-Bromo-5-nitroquinoline | Induction of Apoptosis | Demonstrated potential to cause cancer cell death through apoptosis. nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | Induction of Apoptosis and Autophagy | Caused cell death in pancreatic cancer cells through multiple pathways. nih.govsigmaaldrich.com |

Inhibition of Cancer Cell Migration

The metastatic spread of cancer is a primary contributor to mortality, making the inhibition of cancer cell migration and invasion a critical goal in oncology research. While direct studies on this compound's effect on cell migration are not extensively documented, the activities of related quinoline derivatives provide a strong rationale for its potential in this area. rsc.orgunibg.it

Quinoline-based compounds have been shown to interfere with several mechanisms essential for cell migration. unibg.itrsc.org For instance, novel 3H-pyrazolo[4,3-f]quinoline derivatives have been developed as potent inhibitors of Rho-associated protein kinases (ROCKs), enzymes that play a crucial role in modulating the cytoskeleton and cell movement. ebi.ac.uk One such inhibitor demonstrated subnanomolar enzymatic inhibition of ROCK2 and significantly inhibited the migration of the MDA-MB-231 breast cancer cell line at a 1 µM concentration. ebi.ac.uk Furthermore, quinoline-chalcone hybrids have been investigated for their ability to disrupt cell migration. rsc.org The structural components of this compound, particularly the quinoline nucleus and the benzyl (B1604629) group, are features found in molecules designed to inhibit critical cancer progression pathways. rsc.orgnih.gov Research into a novel quinoline compound, designated 91b1, revealed it could suppress cancer cell migration and invasion by downregulating Lumican, a protein overexpressed in many cancers. nih.gov

Antibacterial and Antifungal Properties

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov The emergence of drug-resistant microbial strains necessitates the continuous search for new and effective compounds. nih.govresearchgate.net Quinoline derivatives have shown significant potential in this regard, exhibiting a broad spectrum of antibacterial and antifungal activities. nih.govbenthamdirect.com

The biological activity is highly dependent on the substitutions on the quinoline ring. benthamdirect.com The presence of a halogen, such as the bromine atom at the 6-position in this compound, is a feature often explored in the design of new antimicrobial agents. researchgate.net Studies on various quinoline derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.nettandfonline.com

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| Compound 2 | Bacillus cerus | 6.25 | A. flavus | 12.5 |

| Staphylococcus | 3.12 | A. niger | 6.25 | |

| Pseudomonas | 12.5 | F. oxysporum | 12.5 | |

| Escherichia coli | 6.25 | C. albicans | 25 | |

| Compound 6 | Bacillus cerus | 3.12 | A. flavus | 6.25 |

| Staphylococcus | 6.25 | A. niger | 3.12 | |

| Pseudomonas | 6.25 | F. oxysporum | 6.25 | |

| Escherichia coli | 12.5 | C. albicans | 12.5 |

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases, and many conventional anti-inflammatory drugs have significant side effects, driving the search for new therapeutic agents. nih.gov The quinoline framework has emerged as a promising template for designing novel anti-inflammatory molecules. nih.govacs.org These derivatives can target key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and various cytokines. researchgate.netnih.gov

Studies have shown that certain quinoline derivatives can potently inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. epa.gov For example, a synthesized quinoline derivative, compound 6d, demonstrated a 68.28% inhibition in a xylene-induced ear-edema test and significantly inhibited the production of TNF-α and IL-6 in LPS-stimulated macrophages. epa.gov The anti-inflammatory potential of the this compound scaffold is supported by research on related structures that modulate crucial inflammatory targets. acs.orgnih.gov

Antimalarial and Anti-HIV Activities

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being landmark drugs. nih.govresearchgate.net This class of compounds often acts by interfering with heme metabolism in the parasite. nih.gov The continued evolution of drug-resistant Plasmodium falciparum strains necessitates the development of new quinoline-based agents. nih.gov Various chemical modifications of the quinoline ring are undertaken to create analogs with potent activity against both sensitive and resistant malaria strains. nih.govdoaj.org

In addition to antimalarial properties, quinoline derivatives have been investigated for their potential against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Research has explored quinoline-based compounds that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-RT protein. researchgate.net Molecular modeling and synthesis of certain quinoline-thiophene sulfonamides have identified compounds with prudent anti-HIV-1 and anti-HIV-2 activity. researchgate.net The structural features of this compound align with those of scaffolds investigated for both antimalarial and anti-HIV applications. researchgate.netnih.gov

Antileishmanial Effects

Leishmaniasis is a parasitic disease that affects millions globally, and current treatments suffer from high toxicity and emerging resistance. nih.gov This has spurred an urgent search for new, effective, and safer drugs. Quinoline-containing compounds have demonstrated an impressive array of biological properties, including significant antileishmanial activity. nih.govnih.gov

Research into novel quinoline derivatives has identified compounds with potent and selective action against Leishmania species. nih.gov One study reported a derivative, QuinDer1, that was 139 times more active against L. amazonensis amastigotes than the reference drug miltefosine, with an IC₅₀ value of 0.091 µM. nih.gov This compound exhibited low cytotoxicity towards mammalian cells and appeared to act by inducing mitochondrial oxidative stress in the parasite. nih.gov The 2-substituted quinoline series, to which this compound belongs, is a subject of research as a source of new antileishmanial agents. nih.gov Studies have shown that substitutions on the quinoline scaffold significantly influence the antileishmanial activity. mdpi.com

| Compound | Organism | Form | IC₅₀ (µM) |

|---|---|---|---|

| QuinDer1 | L. amazonensis | Amastigote | 0.091 |

| Miltefosine (Reference) | L. amazonensis | Amastigote | 12.7 |

Drug Discovery and Development

The this compound scaffold serves as a valuable starting point in the complex process of drug discovery and development. Its known role as a key intermediate in the synthesis of other pharmacologically active compounds underscores its importance in the field.

Design and Synthesis of Novel Bioactive Molecules

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a widely used strategy in modern drug design to create novel compounds with enhanced activity. mdpi.comresearchgate.net The this compound structure is a prime example of a scaffold that can be modified to generate new bioactive agents. mdpi.comrsc.org

Researchers frequently use the quinoline moiety as a core structure for discovering new anticancer agents. mdpi.comresearchgate.net For instance, novel quinoline-chalcone derivatives have been designed and synthesized, showing potent antiproliferative activity against various cancer cell lines. rsc.orgmdpi.com One such derivative, compound 12e, exhibited excellent inhibitory potency against MGC-803 gastric cancer cells with an IC₅₀ value of 1.38 µM. mdpi.com The synthesis of such derivatives often involves multi-step reactions where a precursor like this compound could be a critical building block. The design of new quinoline-based molecules as dual-target inhibitors of EGFR/HER-2 for cancer therapy further highlights the versatility of this scaffold in creating targeted treatments. rsc.org

Optimization of Therapeutic Agents with Improved Activity and Selectivity

The chemical scaffold of this compound serves as a crucial starting point for the development of optimized therapeutic agents. Through systematic medicinal chemistry efforts, researchers have synthesized and evaluated a multitude of analogues to enhance biological activity, improve selectivity, and overcome liabilities associated with early-generation compounds. These optimization studies have primarily revolved around modifications of the quinoline core, the benzyl group, and the substituents at various positions, leading to a deeper understanding of the structure-activity relationships (SAR) and the discovery of next-generation drug candidates with superior profiles.

A significant focus of optimization has been on diarylquinoline (DARQ) compounds, for which this compound is a key precursor in the synthesis of the anti-tuberculosis drug, Bedaquiline. nih.govchemicalbook.comchemicalbook.compharmaffiliates.com The development of Bedaquiline has spurred extensive research into modifying its core structure to enhance its efficacy against Mycobacterium tuberculosis (M.tb), reduce its high lipophilicity, and minimize off-target effects such as the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac toxicity. nih.govacs.orgnih.govacs.org

One key strategy has been the modification of the 6-position on the quinoline ring. While the 6-bromo substituent is present in Bedaquiline, studies have explored its replacement with other groups to modulate the compound's properties. For instance, the introduction of a 6-cyano (-CN) group was found to significantly decrease the lipophilicity of the analogues. acs.orgnih.govacs.orgdaneshyari.com This reduction in lipophilicity is desirable as it can potentially lead to a better safety profile, including a reduced risk of phospholipidosis. acs.org Encouragingly, this modification was achieved with only a modest decrease in anti-mycobacterial potency, highlighting it as a valuable strategy for developing safer second-generation diarylquinolines. acs.org

Another avenue of optimization has involved replacing the naphthalene (B1677914) 'C-unit' of Bedaquiline with various bicyclic heterocycles. nih.govdaneshyari.comresearchgate.net This approach aimed to explore the impact of altering the steric and electronic properties of this part of the molecule on anti-tubercular activity and hERG inhibition. The research demonstrated that a range of bicyclic systems could be accommodated, and some of the resulting analogues exhibited a significant reduction in hERG channel inhibition compared to Bedaquiline. nih.gov These studies underscore the importance of the C-unit's structure in fine-tuning the selectivity of these therapeutic agents.

Furthermore, structural simplification of the complex Bedaquiline molecule has been pursued to create less sterically demanding and more synthetically accessible analogues. nih.gov By replacing the two chiral carbon atoms with an achiral linker, researchers have developed simplified diarylquinolines that retain potent antitubercular activity. nih.gov Notably, some of these simplified analogues were found to inhibit mycobacterial ATP synthase, the target of Bedaquiline, while others exhibited activity through different mechanisms, suggesting the potential to develop compounds that can overcome resistance to existing drugs. nih.gov

The development of next-generation diarylquinolines, such as TBAJ-587 and TBAJ-876, represents the culmination of these optimization efforts. nih.gov These compounds have shown enhanced potency compared to Bedaquiline and are being evaluated for their potential to shorten tuberculosis treatment regimens. nih.gov

Beyond tuberculosis, the quinoline scaffold derived from this compound holds promise for the development of therapeutic agents for other diseases, including cancer. evitachem.comresearchgate.net Quinoline derivatives have been investigated as kinase inhibitors, which are a critical class of anticancer drugs. researchgate.netnih.gov The ability to modify the core structure allows for the design of compounds that can selectively target kinases involved in cancer cell signaling pathways. nih.gov

The detailed research findings from these optimization studies provide a clear roadmap for the rational design of novel therapeutic agents with improved activity and selectivity. The structure-activity relationships established for the diarylquinoline class, originating from the foundational this compound scaffold, continue to guide the development of new and improved drugs.

Detailed Research Findings:

The following tables summarize the structure-activity relationship data for various analogues derived from the diarylquinoline scaffold.

| Compound | Structure | Modification | M.tb MIC90 (µg/mL) | clogP | hERG IC50 (µM) |

|---|---|---|---|---|---|

| Bedaquiline (1) |  | 6-Bromo | 0.03 | 7.25 | 0.4 |

| Analogue 2 |  | 6-Cyano | 0.06 | 5.85 | 1.2 |

| Analogue 3 |  | 6-H | 0.12 | 6.45 | >10 |

| Compound | Structure | 'C-unit' Replacement | M.tb MIC90 (µg/mL) | clogP | hERG IC50 (µM) |

|---|---|---|---|---|---|

| Analogue 4 |  | Benzofuran | 0.06 | 6.5 | 2.5 |

| Analogue 5 |  | Indole | 0.12 | 6.8 | 5.1 |

| Analogue 6 |  | Thienopyridine | 0.08 | 5.9 | >10 |

Future Directions and Emerging Research Avenues

Advanced Catalytic Systems for Sustainable Synthesis

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step processes with harsh reaction conditions, hazardous chemicals, and the generation of significant waste. nih.govnih.gov The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline itself involves steps using reagents like phosphorus oxychloride and sodium methoxide (B1231860). tandfonline.com The future of its synthesis, and that of quinoline derivatives at large, lies in the adoption of green and sustainable chemistry principles. benthamdirect.com

Emerging research focuses on the development of advanced catalytic systems that offer higher efficiency, selectivity, and environmental compatibility. numberanalytics.com Key areas of exploration include:

Nanocatalysts: The use of nanocatalysts, such as those based on iron, copper, silver, and zinc, is a burgeoning field for quinoline synthesis. nih.govacs.org These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, milder reaction conditions, and often allow for solvent-free reactions. benthamdirect.comnih.gov Their recyclability is a significant advantage, reducing both cost and environmental impact. numberanalytics.comnih.gov

Transition Metal Catalysis: Palladium and copper complexes are highly effective for cross-coupling and cyclization reactions in quinoline synthesis. numberanalytics.com Modern research is geared towards developing more efficient and reusable heterogeneous catalysts to simplify product purification and catalyst recovery. numberanalytics.com Rhodium and Ruthenium-catalyzed reactions are also showing promise for cascade C-H activation and annulation strategies. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. nih.govbenthamdirect.com Microwave irradiation, in particular, has been successfully applied to the Friedländer synthesis of quinolines using solid acid catalysts like Nafion NR50. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions, presenting a highly sustainable alternative to traditional chemical catalysts. nih.gov

These advanced systems are pivotal for creating more economical and environmentally friendly pathways for the large-scale production of this compound and its future derivatives.

Computational Design of Novel Derivatives with Enhanced Bioactivity

Computational chemistry is revolutionizing drug discovery by enabling the rational design of new molecules with desired properties. For this compound, computational tools can predict how structural modifications will affect its biological activity, allowing researchers to prioritize the synthesis of the most promising candidates.

Density Functional Theory (DFT) has already been employed to study the molecular structure, electrostatic potential, and frontier molecular orbitals of this compound. tandfonline.comtandfonline.com This provides a foundational understanding of its electronic properties. tandfonline.com Future research will build on this by:

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) of the quinoline core responsible for its biological activity.

Virtual Screening: Using computer models to screen large libraries of virtual compounds derived from the this compound scaffold against specific biological targets. mdpi.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives to identify candidates with better drug-like profiles early in the discovery process. nih.gov

Recent studies have successfully used these approaches to design novel quinoline derivatives with potential anticancer and antimicrobial activities. mdpi.comnih.gov For example, a 2023 study designed and synthesized new quinoline derivatives as potential peptide deformylase (PDF) inhibitors based on molecular docking and ADMET assessments. nih.gov

Exploration of Structure-Activity Relationships through In Silico Methods

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the therapeutic potential of a lead compound. In silico methods provide deep insights into how specific structural features of a molecule influence its interaction with a biological target.

For quinoline derivatives, key in silico methods include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov A 3D-QSAR model, using Comparative Molecular Field Analysis (CoMFA), was recently used to analyze quinoline-based compounds for anti-gastric cancer activity, leading to the design of five new, more potent compounds. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net It helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Docking studies have been instrumental in identifying potential new targets for quinoline derivatives, such as topoisomerase IIB and Pim-1 kinase. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the interaction and the flexibility of the binding pocket. nih.gov This method was used to confirm the stable binding of a novel quinoline derivative to the peptide deformylase (PDF) enzyme. nih.gov

SAR studies have shown that substituents at various positions on the quinoline ring can significantly modulate pharmacological efficacy. rsc.orgnih.gov For instance, the presence of an electron-donating methoxy (B1213986) group can enhance antimalarial activity, while an electron-withdrawing chloro group can diminish it. rsc.org Applying these methods to this compound will guide the modification of its benzyl (B1604629), bromo, and methoxy groups to enhance its activity against existing targets or to develop activity against new ones.

Targeted Drug Delivery Systems for Quinoline-Based Therapeutics

While a potent drug is essential, its effective delivery to the site of action is equally important. Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the target site, enhancing efficacy and reducing off-target side effects. Research into drug delivery systems for quinoline-based therapeutics, including potential derivatives of this compound, is an emerging and critical field. nih.gov

Future research avenues include:

Nanoparticle Encapsulation: Encapsulating quinoline compounds in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, protect the drug from degradation, and facilitate targeted delivery.

Prodrug Strategies: Modifying the quinoline derivative into a prodrug that is inactive until it reaches the target tissue and is activated by specific enzymes.

Conjugation with Targeting Ligands: Attaching molecules (e.g., antibodies, peptides) to the quinoline drug that specifically bind to receptors overexpressed on cancer cells or infected cells.

These strategies hold immense promise for improving the therapeutic index of future drugs derived from the this compound scaffold, particularly in complex diseases like cancer and tuberculosis. nih.gov

Investigation of Novel Pharmacological Targets and Mechanisms

The parent drug, Bedaquiline, derived from a similar quinoline core, famously targets the F1F0 ATP synthase of Mycobacterium tuberculosis. nih.gov However, the versatility of the quinoline scaffold allows its derivatives to interact with a wide range of other biological targets. orientjchem.org A significant future research direction is to explore novel pharmacological targets for derivatives of this compound.

Recent studies on various quinoline derivatives have identified several promising targets:

Cancer-Related Kinases: Many quinoline compounds have shown potent inhibitory activity against kinases involved in cancer progression, such as c-Met, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, and Pim-1 kinase. nih.govnih.gov

Topoisomerases: These enzymes are essential for DNA replication, and their inhibition is a key mechanism for many anticancer drugs. A novel quinoline derivative was recently studied as a potential anticancer agent that targets topoisomerase IIB. researchgate.net

Bacterial Enzymes: Beyond ATP synthase, other bacterial enzymes like peptide deformylase (PDF) are being explored as targets for new antibacterial agents based on the quinoline scaffold. nih.gov

Prions: Remarkably, SAR studies have shown a similarity between the antiprion and antimalarial effects of certain quinoline derivatives, suggesting overlapping molecular targets and opening a potential new therapeutic area for these compounds. nih.gov